molecular formula C7H13NO2 B11721295 (3S,5S)-5-methylpiperidine-3-carboxylic acid

(3S,5S)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B11721295
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-WDSKDSINSA-N
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Description

(3S,5S)-5-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a carboxylic acid group and a methyl group attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a lithiated intermediate followed by reduction and rearrangement steps . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available and inexpensive starting materials. The process is designed to be operationally simple and cost-effective, ensuring scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) complexes, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,5S)-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the carboxylic acid and methyl groups.

    Piperidine-3-carboxylic acid: Lacks the methyl group at the 5-position.

    5-methylpiperidine: Does not have the carboxylic acid group.

Uniqueness

(3S,5S)-5-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S,5S)-5-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

CBDSIHCOUDRMMA-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CNC1)C(=O)O

Canonical SMILES

CC1CC(CNC1)C(=O)O

Origin of Product

United States

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